molecular formula Cs2O3Te B13731492 Dicesium tellurium trioxide CAS No. 15899-92-0

Dicesium tellurium trioxide

Cat. No.: B13731492
CAS No.: 15899-92-0
M. Wt: 441.4 g/mol
InChI Key: JKKMKUTZZZCTIP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicesium tellurium trioxide (Cs₂TeO₃) is an inorganic compound composed of cesium (Cs⁺) and tellurium trioxide (TeO₃²⁻) ions. It forms colorless crystals, is highly soluble in water, and acts as a strong oxidizing agent . Synthesized via reactions between tellurium trioxide (TeO₃) and cesium oxide (Cs₂O), it decomposes at elevated temperatures into cesium oxide and tellurium oxide . Its applications span chemical synthesis (e.g., as an oxidizer in organic reactions), battery materials, and semiconductor technologies . Safety protocols emphasize handling precautions due to its irritant properties .

Properties

CAS No.

15899-92-0

Molecular Formula

Cs2O3Te

Molecular Weight

441.4 g/mol

IUPAC Name

dicesium;tellurite

InChI

InChI=1S/2Cs.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2

InChI Key

JKKMKUTZZZCTIP-UHFFFAOYSA-L

Canonical SMILES

[O-][Te](=O)[O-].[Cs+].[Cs+]

Origin of Product

United States

Preparation Methods

The preparation of dicesium tellurium trioxide typically involves the reaction of tellurium oxide (TeO₂) with cesium oxide (Cs₂O) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete formation of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and consistency of the final product.

Chemical Reactions Analysis

Thermal Decomposition

Heating Cs₂TeO₃ above 700°C induces decomposition into cesium tellurite (Cs₂TeO₄) and oxygen gas:

2 Cs2TeO3>700C2 Cs2TeO4+O22\ \text{Cs}_2\text{TeO}_3 \xrightarrow{>700^\circ\text{C}} 2\ \text{Cs}_2\text{TeO}_4 + \text{O}_2 \uparrow

This reaction highlights its instability under extreme thermal stress, with tellurium transitioning from +6 to +4 oxidation states .

Acid-Base Reactions

Cs₂TeO₃ reacts with concentrated sulfuric acid (H₂SO₄) to form cesium sulfate (Cs₂SO₄) and tellurium oxides:

Cs2TeO3+H2SO4Cs2SO4+TeO3xH2O\text{Cs}_2\text{TeO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{Cs}_2\text{SO}_4 + \text{TeO}_3\cdot x\text{H}_2\text{O}

The hydrated tellurium trioxide (TeO₃·xH₂O) formed is amorphous and highly hygroscopic . In alkaline conditions, Cs₂TeO₃ dissolves to produce cesium tellurate ions:

Cs2TeO3+2 OH2 Cs++TeO32+H2O\text{Cs}_2\text{TeO}_3 + 2\ \text{OH}^- \rightarrow 2\ \text{Cs}^+ + \text{TeO}_3^{2-} + \text{H}_2\text{O}

This property is exploited in electrochemical applications.

Redox Behavior

Cs₂TeO₃ acts as a strong oxidizing agent in acidic media. For example, it oxidizes iodide ions (I⁻) to iodine (I₂):

Cs2TeO3+4 HI2 CsI+TeO2+2 H2O+I2\text{Cs}_2\text{TeO}_3 + 4\ \text{HI} \rightarrow 2\ \text{CsI} + \text{TeO}_2 + 2\ \text{H}_2\text{O} + \text{I}_2

Its redox potential is influenced by pH, with higher reactivity observed in solutions below pH 3 .

Table 1: Redox Reactions of Cs₂TeO₃

ReactionConditionsProductsReference
Oxidation of Fe²⁺H₂SO₄, 25°CFe³⁺, Cs₂TeO₄
Reduction by H₂SAqueous, pH 2Cs₂S, Te, S₈
Catalyzed oxidation of organic substratesOrganic solventEpoxides, ketones

Interaction with Halogens

Reaction with chlorine gas (Cl₂) produces cesium chloride and tellurium oxychloride:

Cs2TeO3+3 Cl22 CsCl+TeOCl4+O2\text{Cs}_2\text{TeO}_3 + 3\ \text{Cl}_2 \rightarrow 2\ \text{CsCl} + \text{TeOCl}_4 + \text{O}_2 \uparrow

This reaction is exothermic and proceeds rapidly at room temperature .

Scientific Research Applications

Dicesium tellurium trioxide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIn industry, it is used in the production of advanced materials and electronic devices .

Mechanism of Action

The mechanism of action of dicesium tellurium trioxide involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity, signal transduction, and gene expression. These interactions are mediated by the unique chemical properties of the compound, such as its ability to form stable complexes with biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tellurium Trioxide (TeO₃)

  • Structure and Stability : At ambient conditions, TeO₃ adopts a VF₃-type structure (rhombohedral, space group R3c), which persists up to 110 GPa under high pressure. Theoretical models predict a phase transition to a YF₃-type structure (Pnma symmetry) above 66 GPa, increasing Te⁶⁺ coordination from 6 to 8 .
  • Physical Properties : Exists in two forms: a yellow-red reactive polymorph and a gray stable polymorph. The yellow-red form decomposes to TeO₂ at ~450°C .
  • Applications : Primarily a precursor to tellurates and orthotelluric acid (H₆TeO₆) .

Tellurium Dioxide (TeO₂)

  • Structure : Exists in orthorhombic (tellurite) and tetragonal (paratellurite) forms, both naturally occurring .
  • Reactivity : Amphoteric—dissolves in acids (forming TeOOH⁺) and alkalis (forming tellurites, TeO₃²⁻) . Less reactive than TeO₃, with a higher thermal stability (sublimes at 450°C) .
  • Applications : Used in glass manufacturing (e.g., acousto-optic materials) and as a catalyst .

Alkali Metal Tellurates and Tellurites

  • Sodium Tellurite (Na₂TeO₃) : A Te⁴⁺ compound with moderate solubility in water. Used in microbiological media and corrosion inhibition .
  • Potassium Tellurate (K₂TeO₄) : Contains Te⁶⁺, synthesized via oxidation of TeO₂ or TeO₃. Soluble in water, with applications in electrochemistry .

Structural and Functional Comparisons

Property Cs₂TeO₃ TeO₃ TeO₂ Na₂TeO₃
Molar Mass (g/mol) 441.42 (calculated) 175.6 159.6 221.58 (calculated)
Oxidation State (Te) +6 +6 +4 +4
Solubility Water-soluble Insoluble (cold H₂O) Insoluble (H₂O) Water-soluble
Thermal Stability Decomposes at high T Stable to 450°C Sublimes at 450°C Stable up to 300°C
Key Applications Batteries, semiconductors Tellurate synthesis Glass production Microbiology, corrosion

Chemical Reactivity Overview

  • Cs₂TeO₃ : Oxidizes organic substrates in synthesis; decomposes to Cs₂O and TeO₂ at high temperatures .
  • TeO₂: Exhibits dual acid-base behavior, dissolving in HNO₃ to form Te(NO₃)₄ and in NaOH to form Na₂TeO₃ .

Q & A

Q. What are the established methods for synthesizing tellurium trioxide (TeO3) in a laboratory setting?

TeO3 is typically synthesized via thermal dehydration of orthotelluric acid (H₆TeO₆) at ~400°C, yielding β-TeO3 . Alternative routes include:

  • Heating tellurium dioxide (TeO₂) in oxygen at high temperatures (>500°C) .
  • Oxidation of tellurium metal with hydrogen peroxide in acidic conditions, followed by controlled calcination . Key considerations: Reaction conditions (temperature, atmosphere) significantly influence polymorph formation. For example, α- and γ-TeO3 reported in early studies were later identified as mixed-valence oxides or hydrated phases .

Q. How does the crystal structure of tellurium trioxide influence its chemical reactivity?

TeO3 adopts a VF3-type structure (space group R3c) at ambient conditions, with Te⁶+ in octahedral coordination with oxygen. This 3D framework of corner-sharing TeO₆ octahedra contributes to its stability and weak oxidizing behavior compared to SO₃ or SeO₃ . Reactivity differences between its yellow-red (β-TeO3) and gray polymorphs arise from structural distortions:

  • β-TeO3 reacts with strong bases (e.g., NaOH) to form tellurates (e.g., Na₂TeO₄) .
  • Thermal decomposition above 300°C releases oxygen, forming TeO₂ .

Q. What analytical techniques are recommended for characterizing the purity and phase composition of tellurium trioxide?

  • X-ray diffraction (XRD) : Essential for distinguishing between TeO3 polymorphs and detecting impurities like TeO₂ or Te₄O₉ .
  • Raman spectroscopy : Identifies phase transitions under high pressure (e.g., shifts in Te–O vibrational modes above 66 GPa) .
  • Thermogravimetric analysis (TGA) : Monitors dehydration steps and thermal stability .

Advanced Research Questions

Q. What discrepancies exist in the reported synthetic pathways for tellurium trioxide, and how can researchers address these contradictions?

Early studies reported α- and γ-TeO3 as pure phases, but subsequent analyses revealed these are mixtures of Te⁴+/Te⁶+ oxides or hydrated species . To mitigate synthesis errors:

  • Use in situ XRD during calcination to track phase evolution.
  • Employ redox titration (e.g., iodometry) to confirm Te⁶+ content .
  • Cross-validate results with computational models (e.g., DFT) to predict stable polymorphs under synthesis conditions .

Q. How does high-pressure treatment affect the phase stability and electronic structure of tellurium trioxide?

Under pressures >66 GPa, TeO3 undergoes a phase transition from the ambient R3c structure to a YF3-type polymorph (Pnma symmetry), increasing Te⁶+ coordination from 6 to 7. This transition:

  • Reduces the bandgap (predicted via DFT), enhancing semiconducting properties .
  • Alters optical properties, detectable via high-pressure Raman spectroscopy . Methodological note: Diamond anvil cells (DACs) paired with synchrotron XRD are critical for such studies.

Q. What computational models are effective in predicting the behavior of tellurium trioxide under varying thermodynamic conditions?

  • Density Functional Theory (DFT) : Accurately models high-pressure phase transitions and electronic band structure changes .
  • Molecular Dynamics (MD) : Simulates thermal decomposition pathways and oxygen release kinetics .
  • Charge Distribution Analysis : Explains weak acidity in TeO3 compared to SO₃ (e.g., limited delocalization of negative charge in tellurate ions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.